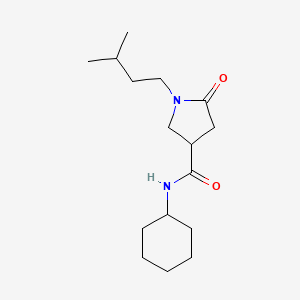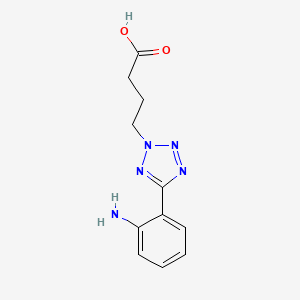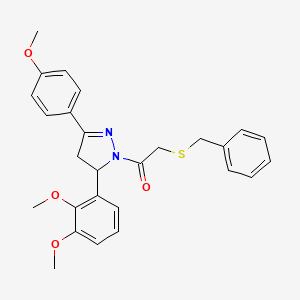
N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-109, is a small molecule drug that has shown potential as a treatment for addiction and other neurological disorders.
Mécanisme D'action
N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme called carboxylesterase 1 (CES1), which is responsible for breaking down cocaine and alcohol in the body. By inhibiting this enzyme, this compound leads to a buildup of these substances in the body, which reduces their rewarding effects and can help to reduce addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the self-administration of cocaine in rats, and to reduce the craving for alcohol in humans. It has also been shown to reduce anxiety and depression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide is that it has been shown to be effective in reducing addiction in animal models and in humans. Another advantage is that it has relatively few side effects. However, one limitation is that it is not effective for all types of addiction, and may not be effective for long-term use. Another limitation is that it can be difficult to synthesize and purify this compound, which can make it expensive and time-consuming to use in lab experiments.
Orientations Futures
There are a number of future directions for research on N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential as a treatment for other types of addiction, such as opioid addiction. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease. Additionally, future research could focus on improving the synthesis and purification methods for this compound, in order to make it more accessible for use in lab experiments.
Méthodes De Synthèse
N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide is synthesized from cyclohexanone, isobutyraldehyde, and pyrrolidine. The reaction involves the condensation of cyclohexanone and isobutyraldehyde to form N-cyclohexyl-1-isopentyl-2-oxo-pyrrolidine-3-carboxamide, which is then reduced to this compound using sodium borohydride.
Applications De Recherche Scientifique
N-cyclohexyl-1-isopentyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential as a treatment for addiction, specifically for cocaine and alcohol addiction. It works by inhibiting the enzyme that breaks down cocaine and alcohol in the body, leading to a buildup of these substances and reducing the rewarding effects of their use. This compound has also been studied for its potential in treating other neurological disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-12(2)8-9-18-11-13(10-15(18)19)16(20)17-14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOHUIYPOHEBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2914415.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914420.png)
![2-[(4-chlorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2914421.png)

![(3Ar,7aS)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B2914425.png)
![N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2914426.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2914428.png)
![1,3-dimethyl-7-[(2-methylphenyl)methyl]-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2914429.png)
![7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914430.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B2914434.png)
